1-ethyl-3-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and indole derivatives.
Reaction Conditions: The key step involves the alkylation of the indole nitrogen with 4-fluorobenzyl chloride under basic conditions, followed by the reduction of the resulting intermediate to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: The pathways affected by this compound include signal transduction pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
1-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other indole derivatives:
Properties
Molecular Formula |
C17H16FNO |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
1-ethyl-3-[(4-fluorophenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C17H16FNO/c1-2-19-16-6-4-3-5-14(16)15(17(19)20)11-12-7-9-13(18)10-8-12/h3-10,15H,2,11H2,1H3 |
InChI Key |
QYXDZZXNLOSCST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.